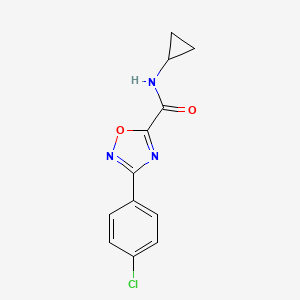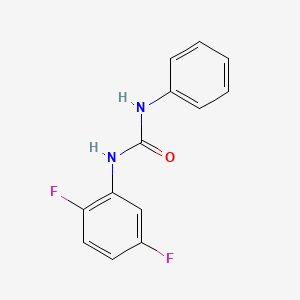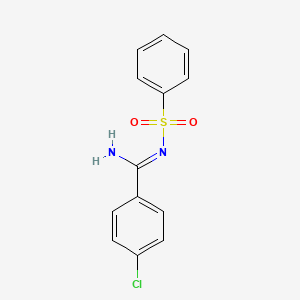![molecular formula C16H16N4O4 B5353898 N-(isoxazol-5-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5353898.png)
N-(isoxazol-5-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(isoxazol-5-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as "compound A" and has been studied extensively for its ability to modulate various biological pathways. In
作用機序
The mechanism of action of compound A involves the modulation of various biological pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. Compound A has been shown to inhibit the activity of these pathways, which leads to the inhibition of cell proliferation, the reduction of inflammation, and the improvement of cognitive function.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. In cancer research, compound A has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorder research, compound A has been shown to improve cognitive function by modulating neurotransmitter release.
実験室実験の利点と制限
One of the advantages of using compound A in lab experiments is its ability to modulate multiple biological pathways, which makes it a versatile tool for studying various diseases. However, one of the limitations of using compound A is its potential toxicity, which requires careful dosing and monitoring.
将来の方向性
There are several future directions for research on compound A. One direction is to study its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to study its potential toxicity and develop safer derivatives. Additionally, further research is needed to fully understand the mechanism of action of compound A and its potential interactions with other drugs.
Conclusion:
In conclusion, N-(isoxazol-5-ylmethyl)-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide, also known as compound A, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis of compound A involves a multi-step process, and it has been studied extensively for its ability to modulate various biological pathways. Compound A has shown promise in cancer, inflammation, and neurological disorder research, and there are several future directions for research on this compound.
合成法
The synthesis of compound A involves a multi-step process that requires the use of various chemical reagents and solvents. The first step involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with isoxazole-5-carboxylic acid in the presence of a base to form the isoxazole-5-ylmethyl ester intermediate. The final step involves the reaction of the isoxazole-5-ylmethyl ester intermediate with 5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent to form compound A.
科学的研究の応用
Compound A has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, compound A has been shown to inhibit the growth of cancer cells by modulating various signaling pathways. In inflammation research, compound A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, compound A has been shown to improve cognitive function by modulating neurotransmitter release.
特性
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-N-(1,2-oxazol-5-ylmethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-22-14-4-2-3-5-15(14)23-10-11-8-13(20-19-11)16(21)17-9-12-6-7-18-24-12/h2-8H,9-10H2,1H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQLAIRETMRWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC(=NN2)C(=O)NCC3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-methoxybenzyl)thio]-1,3-benzoxazole](/img/structure/B5353817.png)
![5-[(E)-2-(2-chlorophenyl)vinyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5353820.png)
![2-chloro-N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5353837.png)
![3-benzyl-5-{4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5353840.png)
![[1-(4-aminopyrimidin-2-yl)-3-(2-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5353850.png)
![8-[4-(trifluoromethoxy)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5353868.png)
![2-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-5-(2-thienyl)-1,2,6-thiadiazinane 1,1-dioxide](/img/structure/B5353872.png)

![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5353891.png)



![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5353912.png)
![5-[(3-fluorophenoxy)methyl]-N-[1-methyl-2-(methylamino)-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5353916.png)
